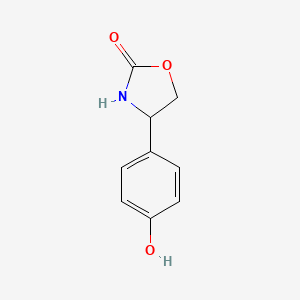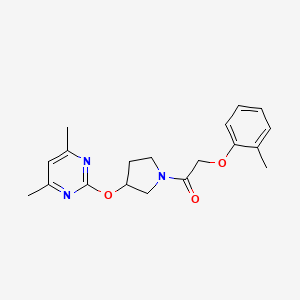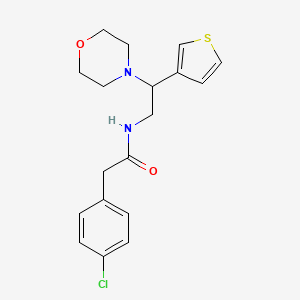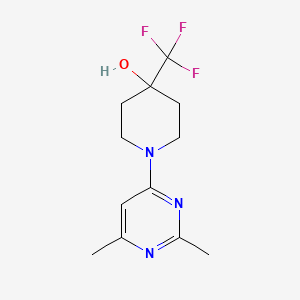![molecular formula C19H18FN3O4 B2371906 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-fluorophenyl)urea CAS No. 954698-31-8](/img/structure/B2371906.png)
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-fluorophenyl)urea” is a complex organic molecule. It contains several functional groups and structural motifs that are common in medicinal chemistry, including a benzo[d][1,3]dioxol-5-yl group, a pyrrolidinone ring, a urea linkage, and a fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The benzo[d][1,3]dioxol-5-yl group is a fused ring system that is often found in bioactive molecules. The pyrrolidinone ring is a common motif in medicinal chemistry, known for its versatility and wide range of biological activities .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The benzo[d][1,3]dioxol-5-yl group could potentially undergo electrophilic aromatic substitution reactions, while the pyrrolidinone ring could participate in various reactions depending on the position of the substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic systems would all influence properties like solubility, melting point, and reactivity .
科学的研究の応用
Orexin Receptor Antagonism
Compounds targeting orexin receptors, which are involved in regulating feeding, arousal, stress, and drug abuse, have been explored for treating binge eating and possibly other eating disorders with a compulsive component. For instance, the selective antagonism at orexin-1 receptors (OX1R) could represent a novel pharmacological treatment avenue for these conditions (Piccoli et al., 2012).
Acetylcholinesterase Inhibition
A series of compounds, including urea derivatives, have been synthesized and assessed for their antiacetylcholinesterase activity, optimizing the spacer length and testing for greater conformational flexibility. Such studies highlight the role of these compounds in potentially treating diseases related to acetylcholine deficiency, such as Alzheimer's disease (Vidaluc et al., 1995).
Central Nervous System Agents
Research into N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas has unveiled their potential as anxiolytics and muscle relaxants, demonstrating their central nervous system activity. This suggests their application in developing treatments for anxiety and related muscular tension disorders (Rasmussen et al., 1978).
Antimicrobial Activity
Compounds such as substituted benzoxazaphosphorin 2-yl ureas have shown promising antimicrobial activity, indicating their potential in developing new antimicrobial agents. Such compounds could be used in the fight against resistant microbial strains (Haranath et al., 2007).
Designer Drug Detection
URB-754 and related compounds have been identified in illegal products, showing the importance of research into synthetic cannabinoids and designer drugs for legal and forensic purposes. Understanding the pharmacological activity of these compounds aids in regulatory and health safety efforts (Uchiyama et al., 2013).
Synthesis and Characterization
Studies on boric acid ester intermediates with benzene rings, involving synthesis, structural characterization, and density functional theory (DFT) calculations, contribute to the field of organic chemistry by providing insights into molecular design and synthesis strategies for various applications (Huang et al., 2021).
将来の方向性
特性
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4/c20-14-3-1-2-4-15(14)22-19(25)21-9-12-7-18(24)23(10-12)13-5-6-16-17(8-13)27-11-26-16/h1-6,8,12H,7,9-11H2,(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMHGCNXIRTEKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2371825.png)
![8-[(2E)-2-[(2-Chloro-6-fluorophenyl)methylidene]hydrazinyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)


![2-[[3-(4-Fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2371836.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide](/img/structure/B2371838.png)

![9-(3-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2371841.png)
![(2Z)-2-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]imino}-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2371842.png)


